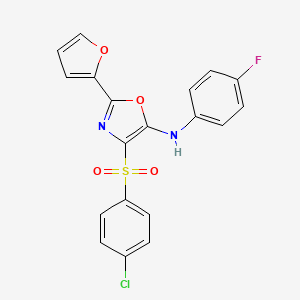

4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Description

This compound features a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group at position 4, a furan-2-yl moiety at position 2, and a 4-fluorophenylamine group at position 4. The furan ring may participate in π-π stacking or act as a bioisostere for other heterocycles. This structural complexity positions it as a candidate for pharmaceutical screening, particularly in antimicrobial or anticancer research .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O4S/c20-12-3-9-15(10-4-12)28(24,25)19-18(22-14-7-5-13(21)6-8-14)27-17(23-19)16-2-1-11-26-16/h1-11,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGLWQRQRZHDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-amino-2-(furan-2-yl)acetonitrile, under acidic conditions.

Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation using a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Coupling with the fluorophenyl group: The final step involves coupling the intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

Materials Science: Use in the synthesis of novel polymers or materials with specific electronic properties.

Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

| Compound | logP (Predicted) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | 3.8 | 423.86 | 4-Cl-Benzenesulfonyl, 4-F-PhNH₂, Furan |

| N-Benzyl Analog (G856-0568) | 4.2 | 409.89 | Benzylamine |

| 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl) | 3.5 | 437.89 | 2-Cl-Ph, Tosyl |

| SSR125543A (Thiazole derivative) | 5.1 | 529.46 | CRF1 antagonist motifs |

Notes:

- The target compound’s lower logP compared to its benzyl analog suggests better aqueous solubility, critical for bioavailability.

- Halogenation (Cl, F) in all analogs enhances metabolic resistance and target affinity.

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 357.78 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways involved in cancer and other diseases.

- Interaction with Microtubules : Research indicates that compounds with similar structures can disrupt microtubule formation by binding to beta-tubulin monomers, preventing their dimerization with alpha-tubulin.

- Receptor Modulation : The presence of the furan and sulfonyl groups suggests potential interactions with various receptors, which could modulate signaling pathways relevant to disease progression.

In Vitro Assays

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine.

- Cytotoxicity Assays : Compounds structurally related to this oxazole derivative have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study showed significant inhibition of cell proliferation in human breast cancer cells at micromolar concentrations .

- Antimicrobial Activity : Preliminary tests suggest that derivatives may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, though specific data on this compound is limited.

Case Studies

-

Case Study 1: Cancer Cell Lines

A study conducted on a series of oxazole derivatives found that modifications at the aromatic rings significantly influenced their cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The introduction of a chlorobenzenesulfonyl group was associated with enhanced activity compared to non-substituted analogs. -

Case Study 2: Microtubule Disruption

Research on similar compounds indicated that they could inhibit tubulin polymerization in vitro, leading to apoptosis in cancer cells. This suggests that 4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine may also share this mechanism .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form a sulfonamide intermediate.

- Step 2 : Cyclization with furan-2-carbaldehyde derivatives under acidic or catalytic conditions to construct the oxazole ring . Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.

- Employing catalysts like Cu(I) or Pd(II) for regioselective cyclization .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | 4-Fluoroaniline, DCM, RT | 65–70 | Sulfonamide hydrolysis under prolonged heating |

| 2 | Propargylamine, CuCl, 80°C | 50–55 | Competing side reactions (e.g., over-oxidation) |

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

- NMR :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of chlorophenyl and fluorophenyl groups) and δ 6.3–6.7 ppm (furan protons) .

- ¹³C NMR : Signals at ~160 ppm (oxazole C=O) and ~125 ppm (sulfonyl S=O) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 463.8 (calculated for C₁₉H₁₃ClFN₂O₃S) .

- IR : Bands at 1350 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (C=N/C=O) .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its reactivity in substitution or redox reactions?

- The electron-withdrawing sulfonyl and fluorophenyl groups activate the oxazole ring for nucleophilic substitution at the 5-amine position .

- Redox Behavior :

- Oxidation with m-CPBA yields sulfoxide derivatives (confirmed by MS/MS fragmentation).

- Reduction with NaBH₄ selectively targets the oxazole ring, forming dihydro-oxazole intermediates .

- Computational Insights : DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.